Bakkenolide III

Übersicht

Beschreibung

Bakkenolide III is a natural product found in Petasites formosanus with data available.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Mechanism of Action:

Bakkenolide III has demonstrated significant neuroprotective properties, particularly in models of cerebral ischemia and oxidative stress. Studies indicate that it inhibits the activation of key signaling pathways associated with neuronal apoptosis, specifically the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Case Studies:

- Cerebral Ischemia Model: In a study involving a transient focal cerebral damage model in rats, this compound administration reduced brain infarct volume and neurological deficits. The compound was found to increase the survival rate of cerebrally damaged rats significantly after administration immediately following reperfusion .

- Oxygen-Glucose Deprivation: In vitro experiments using cultured hippocampal neurons subjected to oxygen-glucose deprivation revealed that this compound enhanced cell viability and decreased apoptotic cell numbers. It also increased the Bcl-2/Bax ratio, indicating a shift towards anti-apoptotic signaling .

Anti-Inflammatory Properties

Mechanism of Action:

this compound's anti-inflammatory effects are primarily mediated through the modulation of inflammatory cytokines and pathways involved in endothelial inflammation. It has been shown to downregulate pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6, IL-8) in human umbilical vein endothelial cells (HUVECs) subjected to lipopolysaccharide (LPS) stimulation.

Case Studies:

- Endothelial Cell Protection: A study demonstrated that this compound ameliorated LPS-induced inflammatory damage in HUVECs by upregulating long non-coding RNA LINC00294, which plays a role in reducing survival inhibition and inflammatory damage .

Antioxidant Activity

This compound exhibits antioxidant properties that contribute to its neuroprotective effects. It has been shown to scavenge free radicals and reduce oxidative stress in neuronal cells, further supporting its potential as a therapeutic agent for neurodegenerative diseases .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Eigenschaften

IUPAC Name |

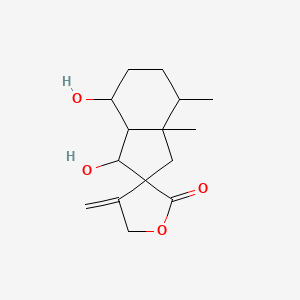

3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,10-12,16-17H,2,4-7H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFLYLCSLQITAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1(CC3(C2O)C(=C)COC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.